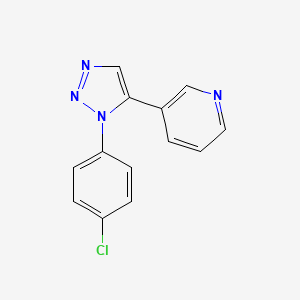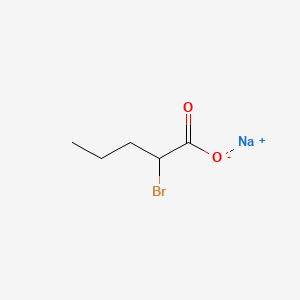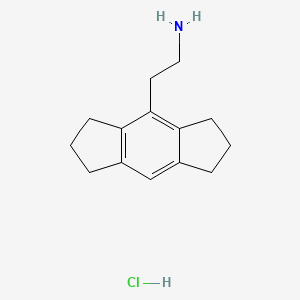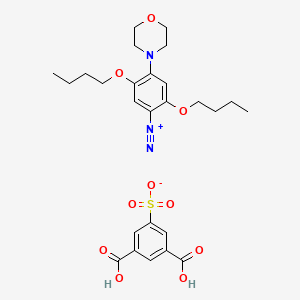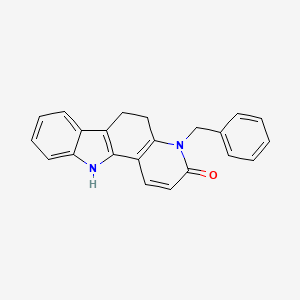![molecular formula C38H60Cl4N10O7 B12749181 N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride CAS No. 104373-72-0](/img/structure/B12749181.png)
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a methoxypyridinyl group, and a piperazinyl group, all connected through a propanamide linkage. The trihydrate and tetrahydrochloride forms indicate the presence of water molecules and hydrochloride ions, respectively, which can influence the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the individual components. The aminophenyl group can be synthesized through the nitration of aniline, followed by reduction. The methoxypyridinyl group is usually prepared via the methoxylation of pyridine derivatives. The piperazinyl group is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate halide.
The final step involves the coupling of these components through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under controlled conditions. The trihydrate and tetrahydrochloride forms are obtained by crystallization from aqueous hydrochloric acid solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, substituted pyridines, and hydrolyzed carboxylic acids and amines.
科学研究应用
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the methoxypyridinyl and piperazinyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-aminophenyl)piperazin-1-yl]aniline: Similar in structure but lacks the methoxypyridinyl group.
4-methoxypyridin-2-amin: Contains the methoxypyridinyl group but lacks the aminophenyl and piperazinyl groups.
Uniqueness
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridinyl group enhances its solubility and ability to interact with biological targets, while the aminophenyl and piperazinyl groups provide additional sites for chemical modification and interaction.
This compound’s versatility and potential for diverse applications make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
104373-72-0 |
|---|---|
分子式 |
C38H60Cl4N10O7 |
分子量 |
910.8 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride |
InChI |
InChI=1S/2C19H25N5O2.4ClH.3H2O/c2*1-26-19-4-2-3-17(22-19)24-13-11-23(12-14-24)10-9-18(25)21-16-7-5-15(20)6-8-16;;;;;;;/h2*2-8H,9-14,20H2,1H3,(H,21,25);4*1H;3*1H2 |
InChI 键 |
UGAVWRZTMBKTJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=N1)N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)N.COC1=CC=CC(=N1)N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)N.O.O.O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



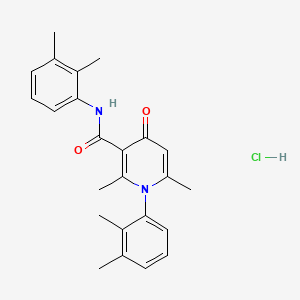
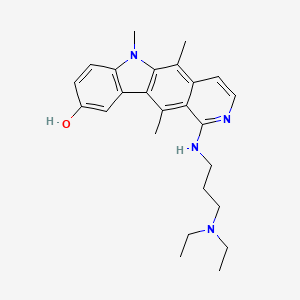
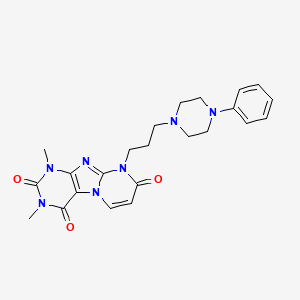
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
